2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the ethylsulfanyl, methoxyphenyl, and pyrazolyl substituents through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(ETHYLSULFANYL)-1-METHYL-1H-IMIDAZOL-5-YLMETHANOL: Shares the ethylsulfanyl group but differs in the core structure.
N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: Lacks the ethylsulfanyl group.
Uniqueness
The uniqueness of 2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and the triazolopyrimidine core, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H23N7O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H23N7O2S/c1-5-30-20-24-19-22-12(2)16(17(27(19)25-20)14-10-11-21-26(14)3)18(28)23-13-8-6-7-9-15(13)29-4/h6-11,17H,5H2,1-4H3,(H,23,28)(H,22,24,25) |
InChI Key |
SNDPECNUMBGSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.